
5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CCT is a member of the triazole family, which has been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of CCT is not fully understood, but studies have suggested that it may act through several pathways. In cancer cells, CCT has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In bacteria and fungi, CCT has been shown to inhibit the synthesis of nucleic acids and proteins, leading to cell death.
Biochemical and Physiological Effects:
CCT has been shown to exhibit both biochemical and physiological effects. In cancer cells, CCT has been shown to induce DNA damage and inhibit cell proliferation. In bacteria and fungi, CCT has been shown to disrupt cell membrane integrity and inhibit the synthesis of nucleic acids and proteins.
实验室实验的优点和局限性
One of the advantages of using CCT in lab experiments is its high purity and stability. CCT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CCT in lab experiments is its potential toxicity, which may require the use of protective equipment and specialized handling procedures.
未来方向
There are several future directions for the study of CCT. One potential direction is the development of new antitumor agents based on the structure of CCT. Another potential direction is the development of new herbicides and insecticides based on the herbicidal and insecticidal activity of CCT. Additionally, the photochromic properties of CCT may lead to the development of new photochromic materials with potential applications in optoelectronics and other fields.
合成方法
CCT can be synthesized through a variety of methods, including the reaction of 4-chlorobenzonitrile with 2-methylhexan-1-ol, followed by the addition of thiosemicarbazide and sodium ethoxide. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-methylhexan-1-ol, followed by the addition of carbon disulfide and sodium hydroxide. Both methods result in the formation of CCT with high yields and purity.
科学研究应用
CCT has been extensively studied for its potential applications in various fields. In medicine, CCT has been shown to exhibit potent antitumor activity, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. CCT has also been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents.
In agriculture, CCT has been shown to exhibit herbicidal activity, with studies demonstrating its ability to inhibit the growth of various weeds. CCT has also been shown to exhibit insecticidal activity, making it a potential candidate for the development of new insecticides.
In material science, CCT has been shown to exhibit photochromic properties, with studies demonstrating its ability to change color upon exposure to light. This property makes CCT a potential candidate for the development of new photochromic materials.
属性
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylhexyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c1-3-4-5-11(2)10-19-14(17-18-15(19)20)12-6-8-13(16)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIOHQOOUYMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

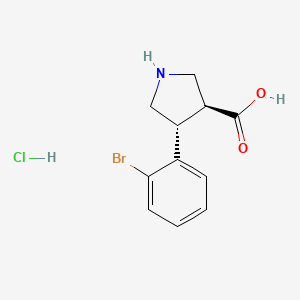
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
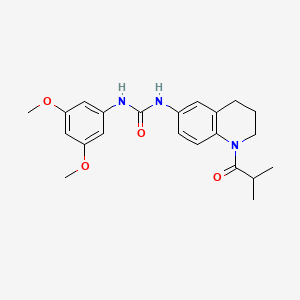
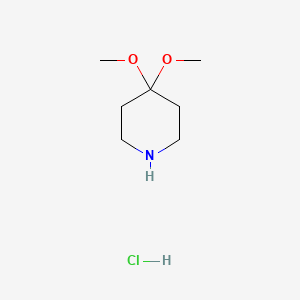
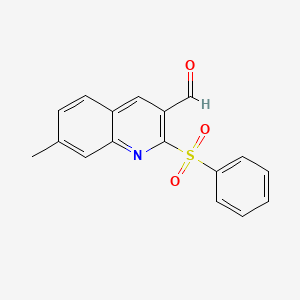
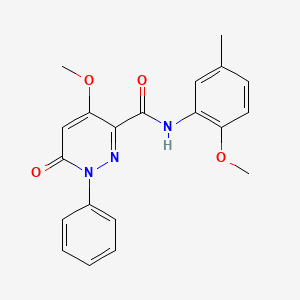
![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)
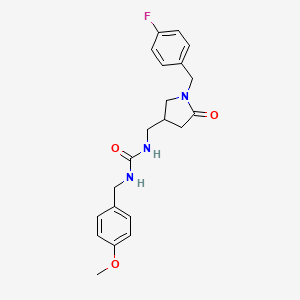
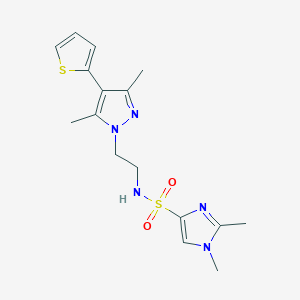
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)